(2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoropyrrolidin-1-yl)methanone
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Overview
Description
(2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoropyrrolidin-1-yl)methanone: is a complex organic compound characterized by the presence of bromine, fluorine, and a pyrrolidinyl group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl ring with bromine and trifluoromethyl groups. The pyrrolidinyl group is then introduced through a series of reactions involving difluoropyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: : Replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
This compound has applications in various fields, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug development.
Industry: : Utilized in the production of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity, leading to unique biological activities.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds may include other brominated or fluorinated phenyl derivatives, but the presence of the difluoropyrrolidinyl group sets it apart.
List of Similar Compounds
2-Bromo-6-(trifluoromethyl)phenol
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine
3-(Trifluoromethyl)benzyl bromide
These compounds share similarities in their halogenated phenyl structures but differ in their specific substituents and functional groups.
Properties
IUPAC Name |
[2-bromo-6-(trifluoromethyl)phenyl]-(3,3-difluoropyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF5NO/c13-8-3-1-2-7(12(16,17)18)9(8)10(20)19-5-4-11(14,15)6-19/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHZBPVZDCUTJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=C(C=CC=C2Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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